molecular formula C20H21N5O3 B11256551 N-(2-ethoxyphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-ethoxyphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11256551
M. Wt: 379.4 g/mol
InChI Key: YKWRAXSUNDYLQM-UHFFFAOYSA-N
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Description

N-(2-ETHOXYPHENYL)-5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes an ethoxyphenyl group, a methyl group, and a furan ring, contributes to its potential therapeutic applications.

Preparation Methods

The synthesis of N-(2-ETHOXYPHENYL)-5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through a multi-step process involving the following key steps:

    Formation of the Triazolopyrimidine Core: This involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation.

    Functionalization: The core structure can be further functionalized by introducing the ethoxyphenyl and furan groups through nucleophilic substitution reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(2-ETHOXYPHENYL)-5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and furan moieties.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-(2-ETHOXYPHENYL)-5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ETHOXYPHENYL)-5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in various cellular processes. By inhibiting these enzymes, the compound can modulate signaling pathways that are critical for cell growth, differentiation, and survival .

Comparison with Similar Compounds

N-(2-ETHOXYPHENYL)-5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be compared with other triazolopyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and potential applications. The unique combination of the ethoxyphenyl and furan groups in N-(2-ETHOXYPHENYL)-5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE contributes to its distinct properties and potential advantages in therapeutic applications.

Properties

Molecular Formula

C20H21N5O3

Molecular Weight

379.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H21N5O3/c1-4-27-15-8-6-5-7-14(15)24-19(26)17-13(3)23-20-21-11-22-25(20)18(17)16-10-9-12(2)28-16/h5-11,18H,4H2,1-3H3,(H,24,26)(H,21,22,23)

InChI Key

YKWRAXSUNDYLQM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(O4)C)C

Origin of Product

United States

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